Diethylamine hydrofluoride
Description
Diethylamine hydrofluoride (DEA·HF) is a secondary ammonium fluoride salt formed by the reaction of diethylamine [(C₂H₅)₂NH] with hydrofluoric acid (HF). The compound is characterized by its ionic structure [(C₂H₅)₂NH₂⁺·F⁻], where the amine accepts a proton from HF, forming a stable salt. DEA·HF is utilized in organic synthesis as a fluoride source and catalyst, particularly in deprotection and fluorination reactions. Its properties, such as solubility in polar solvents and moderate basicity, make it distinct from other amine salts like hydrochlorides or hydrobromides .
Properties
CAS No. |
25479-04-3 |
|---|---|
Molecular Formula |
C4H12FN |
Molecular Weight |
93.14 g/mol |
IUPAC Name |
N-ethylethanamine;hydrofluoride |
InChI |
InChI=1S/C4H11N.FH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H |
InChI Key |
IUVRYNCZPOFHIT-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylamine hydrofluoride can be synthesized through several methods. One common method involves the reaction of diethylamine with hydrofluoric acid. The reaction is typically carried out under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
(C2H5)2NH+HF→(C2H5)2NH⋅HF
Industrial Production Methods: In industrial settings, this compound is produced by reacting diethylamine with anhydrous hydrofluoric acid. The process involves careful handling of hydrofluoric acid due to its highly corrosive nature. The reaction is conducted in specialized equipment designed to withstand the corrosive effects of hydrofluoric acid.
Chemical Reactions Analysis
Types of Reactions: Diethylamine hydrofluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: this compound can participate in substitution reactions, where the hydrofluoride group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Nitroso compounds.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Diethylamine hydrofluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: this compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: this compound is used in the production of corrosion inhibitors, dyes, and rubber processing chemicals.
Mechanism of Action
The mechanism of action of diethylamine hydrofluoride involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers in substrates. The hydrofluoride group can also participate in hydrogen bonding, influencing the reactivity and stability of the compound. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triethylamine Trihydrofluoride (TEA·3HF)
- Structure : A tertiary amine salt with three HF molecules per triethylamine molecule (C₆H₁₅N·3HF).
- Acidity: Stronger fluoride donor due to higher HF content, enabling efficient cleavage of silicon-oxygen bonds in silyl ethers.
- Applications : Widely used in semiconductor etching and as a deprotecting agent in peptide synthesis. DEA·HF, in contrast, has lower fluoride availability, limiting its use in high-demand fluorination reactions .
- Toxicity : TEA·3HF poses significant inhalation hazards due to HF release, whereas DEA·HF’s toxicity data remain less documented .
Hexadecylamine Hydrofluoride (HDA·HF)
- Structure : A primary amine salt with a long alkyl chain (C₁₆H₃₃NH₃⁺·F⁻).
- Solubility : Lipophilic nature makes it soluble in organic solvents, unlike DEA·HF, which is water-miscible.
- Applications : Used in corrosion inhibition and surfactants. DEA·HF’s smaller size allows better penetration in catalytic reactions .
- Toxicity : HDA·HF has an intraperitoneal LD₅₀ of 45.2 mg/kg in mice, highlighting acute toxicity risks compared to DEA·HF’s unquantified profile .
Diethylamine Hydrochloride (DEA·HCl)
- Acidity : The chloride ion (Cl⁻) is a weaker conjugate base than F⁻, making DEA·HCl less reactive in fluoride-mediated reactions.
- Stability : DEA·HCl is hygroscopic but less corrosive to glass compared to DEA·HF, which reacts with silica due to HF release .
- Applications : Primarily used as a buffering agent, whereas DEA·HF’s fluoride content enables specialized organic transformations .
Data Tables
Table 1. Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Solubility (H₂O) | Melting Point (°C) |
|---|---|---|---|---|
| Diethylamine HF | (C₂H₅)₂NH·HF | 93.13 | High | ~100 (decomposes) |
| Triethylamine·3HF | C₆H₁₅N·3HF | 193.19 | Moderate | 65–70 |
| Hexadecylamine HF | C₁₆H₃₃NH₃⁺·F⁻ | 261.53 | Low | 120–125 |
| Diethylamine HCl | (C₂H₅)₂NH·HCl | 109.60 | High | 223–225 |
Research Findings
- Catalytic Performance : DEA·HF shows moderate catalytic efficiency in Ugi multicomponent reactions (65% yield after 4 hours), comparable to dimethylamine derivatives but less effective than metal-organic frameworks .
- Biological Interactions : DEA derivatives like Lilly 18947 inhibit hepatic enzyme systems, suggesting DEA·HF could similarly modulate metabolic pathways .
- Fluoride Release: DEA·HF’s conductance in ion channels is influenced by lowered energy barriers, as observed in ryanodine receptor studies .
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